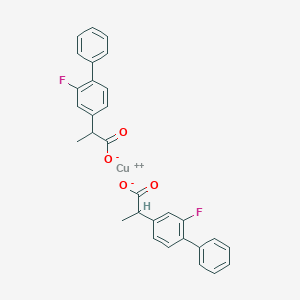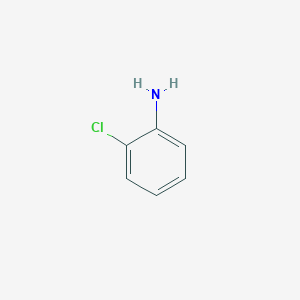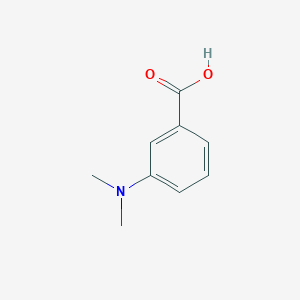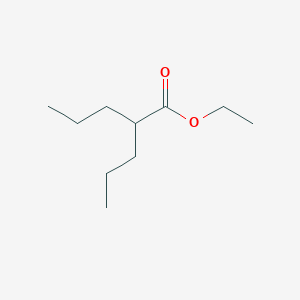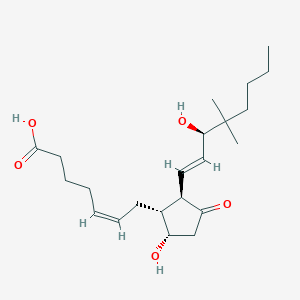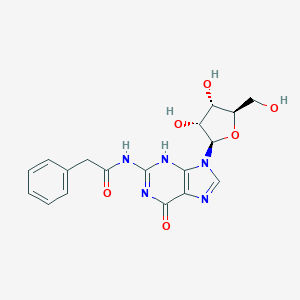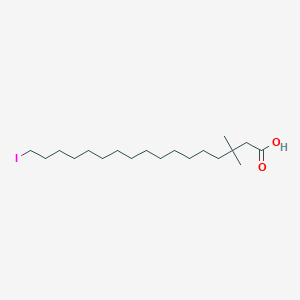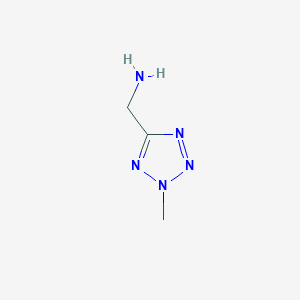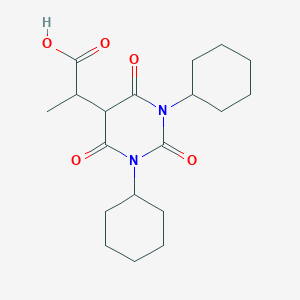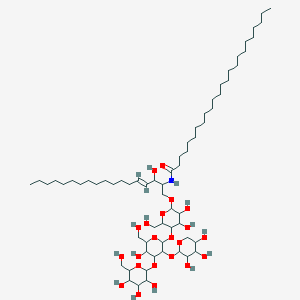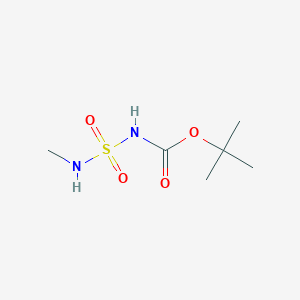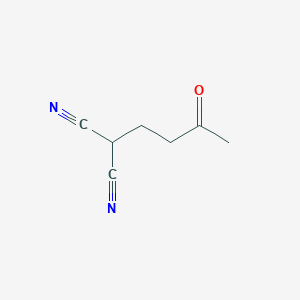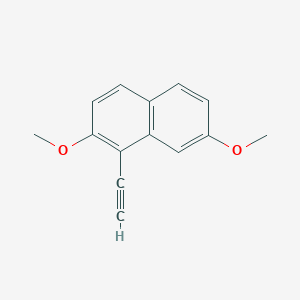
1-Ethynyl-2,7-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,7-dimethoxynaphthalene (EDN) is a chemical compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. EDN is known for its unique properties, which make it an excellent candidate for a wide range of research studies.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,7-dimethoxynaphthalene involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. When 1-Ethynyl-2,7-dimethoxynaphthalene binds to these molecules, it undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and concentration of the biological molecule.
Efectos Bioquímicos Y Fisiológicos
1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 1-Ethynyl-2,7-dimethoxynaphthalene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethynyl-2,7-dimethoxynaphthalene in lab experiments is its high sensitivity and selectivity for biological molecules. Its fluorescence properties make it an excellent tool for detecting and quantifying these molecules. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene is relatively easy to synthesize, and its cost is relatively low.
One of the limitations of 1-Ethynyl-2,7-dimethoxynaphthalene is its potential toxicity. At high concentrations, it can be toxic to cells and may interfere with cellular processes. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene may have limited applicability in certain research areas, such as neuroscience, where other fluorescent probes may be more suitable.
Direcciones Futuras
There are several future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for 1-Ethynyl-2,7-dimethoxynaphthalene, particularly in the field of medicine. For example, 1-Ethynyl-2,7-dimethoxynaphthalene may have potential as a diagnostic tool for certain diseases, such as cancer. Additionally, research may focus on the development of new derivatives of 1-Ethynyl-2,7-dimethoxynaphthalene that have improved properties and applicability in different research areas.
Conclusion
In conclusion, 1-Ethynyl-2,7-dimethoxynaphthalene is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its unique properties, including its high sensitivity and selectivity for biological molecules, make it an excellent tool for detecting and quantifying these molecules. While there are limitations to its use, the future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene are promising, and it is likely to continue to be an important compound in scientific research.
Métodos De Síntesis
The synthesis of 1-Ethynyl-2,7-dimethoxynaphthalene involves the reaction of 2,7-dimethoxy-1-naphthol with acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high-quality product. The purity of the synthesized 1-Ethynyl-2,7-dimethoxynaphthalene can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,7-dimethoxynaphthalene has been extensively used in scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a fluorescent probe for the detection of biological molecules, such as proteins, nucleic acids, and lipids. 1-Ethynyl-2,7-dimethoxynaphthalene is also used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.
Propiedades
Número CAS |
130817-79-7 |
|---|---|
Nombre del producto |
1-Ethynyl-2,7-dimethoxynaphthalene |
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-ethynyl-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |
Clave InChI |
NNBINVCZPJUFLU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
Otros números CAS |
130817-79-7 |
Sinónimos |
1-ethynyl-2,7-dimethoxynaphthalene EDMN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



